molecular formula C12H10N2O2 B13613314 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine

3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine

Cat. No.: B13613314
M. Wt: 214.22 g/mol
InChI Key: CBYGWCNRNLEOCN-UHFFFAOYSA-N
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Description

3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine is a heterocyclic compound that combines the structural features of benzofuran and isoxazole These two moieties are known for their significant pharmacological and biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine typically involves the condensation of resorcinol with acetic acid in the presence of freshly fused zinc chloride to form 1-(2,4-dihydroxyphenyl)ethanone. This intermediate undergoes selective O-alkylation with propargyl bromide in the presence of potassium carbonate to yield 1-[2-Hydroxy-4-(prop-2-yn-1-yloxy)phenyl]ethanone. The final step involves a condensation-cyclisation process with phenacyl bromide in the presence of potassium carbonate to form the desired benzofuran-isoxazole hybrid .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoxazole derivatives.

Scientific Research Applications

3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. For example, docking studies have demonstrated its affinity for glucosamine-6-phosphate synthase and aspartic proteinase, which are crucial for bacterial and fungal growth .

Comparison with Similar Compounds

    Ibotenic Acid: An isoxazole derivative known for its neurotoxic properties.

    Muscimol: Another isoxazole derivative with potent GABA receptor agonist activity.

    Sulfamethoxazole: An antibiotic containing an isoxazole moiety.

Uniqueness: 3-(3-Methylbenzofuran-2-yl)isoxazol-5-amine stands out due to its hybrid structure combining benzofuran and isoxazole, which imparts unique pharmacological properties.

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-(3-methyl-1-benzofuran-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C12H10N2O2/c1-7-8-4-2-3-5-10(8)15-12(7)9-6-11(13)16-14-9/h2-6H,13H2,1H3

InChI Key

CBYGWCNRNLEOCN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)C3=NOC(=C3)N

Origin of Product

United States

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